molecular formula C6H6B2F2O4 B14028593 (2,3-Difluoro-1,4-phenylene)diboronic acid

(2,3-Difluoro-1,4-phenylene)diboronic acid

Cat. No.: B14028593
M. Wt: 201.73 g/mol
InChI Key: DEFHAMFSJCPNRD-UHFFFAOYSA-N
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Description

(2,3-Difluoro-1,4-phenylene)diboronic acid is an organoboron compound with the molecular formula C6H6B2F2O4 and a molecular weight of 201.73 g/mol . This compound is characterized by the presence of two boronic acid groups attached to a phenylene ring substituted with two fluorine atoms at the 2 and 3 positions. It is a valuable building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-1,4-phenylene)diboronic acid typically involves the lithiation of an appropriate aromatic precursor followed by boronation. One common method is the lithiation of 2,3-difluorobenzene using a strong base such as n-butyllithium, followed by the addition of a boron source like trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the reactive intermediates .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of more efficient reactors, continuous flow systems, and improved purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-1,4-phenylene)diboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid groups can yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the phenylene ring .

Mechanism of Action

The mechanism of action of (2,3-Difluoro-1,4-phenylene)diboronic acid in chemical reactions involves the formation of boronate esters or boronates, which can undergo further transformations. The boronic acid groups can interact with various molecular targets, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Difluoro-1,4-phenylene)diboronic acid is unique due to the presence of fluorine atoms at the 2 and 3 positions, which can enhance its reactivity in nucleophilic aromatic substitution reactions. The fluorine atoms also influence the electronic properties of the phenylene ring, making it a valuable compound for various applications in organic synthesis and material science .

Properties

Molecular Formula

C6H6B2F2O4

Molecular Weight

201.73 g/mol

IUPAC Name

(4-borono-2,3-difluorophenyl)boronic acid

InChI

InChI=1S/C6H6B2F2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,11-14H

InChI Key

DEFHAMFSJCPNRD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)B(O)O)F)F)(O)O

Origin of Product

United States

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